molecular formula C6H2BrF3 B152817 1-Bromo-2,4,5-trifluorobenzene CAS No. 327-52-6

1-Bromo-2,4,5-trifluorobenzene

Cat. No. B152817
Key on ui cas rn: 327-52-6
M. Wt: 210.98 g/mol
InChI Key: DVTULTINXNWGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040545B2

Procedure details

n-Butyllithium (2.5M in hexane, 10.5 mL, 1.1 eq.) was added dropwise over 15 min to a solution of diisopropylamine (4.0 mL, 1.2 eq.) in THF (25 mL) at 0° C. After stirring for 15 min, the LDA solution was added dropwise over 40 min to a solution of 2,4,5-trifluorobromobenzene (5.0 g, 24 mmol) in THF (50 mL) at −78° C. The solution was stirred for 10 min and then transferred to a slurry of dry ice (50 g) in diethylether (65 mL). The reaction was allowed to warm to rt and treated with 1M HCl. The phases were separated and the organic layer extracted with 0.5M NaOH. The basic extracts were acidified to pH 1 with 6M HCl and extracted with diethylether. The combined organic phases were dried over sodium sulfate and evaporated to yield 3-bromo-2,5,6-trifluorobenzoic acid as a white solid (3.2 g, 52%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
65 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.[F:21][C:22]1[CH:27]=[C:26]([F:28])[C:25]([F:29])=[CH:24][C:23]=1[Br:30].[C:31](=[O:33])=[O:32].Cl>C1COCC1.C(OCC)C>[Br:30][C:23]1[C:22]([F:21])=[C:27]([C:26]([F:28])=[C:25]([F:29])[CH:24]=1)[C:31]([OH:33])=[O:32] |f:2.3|

Inputs

Step One
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with 0.5M NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C(=C(C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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